molecular formula C24H24N2O5 B2577644 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021093-24-2

5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2577644
CAS No.: 1021093-24-2
M. Wt: 420.465
InChI Key: CLJNJJSCPVMPHD-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyranone core, followed by the introduction of the benzyloxy group and the piperazine moiety. Key steps may include:

    Formation of the Pyranone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with a hydroxyl group on the pyranone ring.

    Attachment of the Piperazine Moiety: This can be done through amide bond formation between the piperazine derivative and the pyranone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
  • 5-(benzyloxy)-2-(4-(4-hydroxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Uniqueness

Compared to similar compounds, 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This unique functional group may enhance its binding affinity to molecular targets or alter its pharmacokinetic properties, making it a compound of interest for further research.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-29-20-9-7-19(8-10-20)25-11-13-26(14-12-25)24(28)22-15-21(27)23(17-31-22)30-16-18-5-3-2-4-6-18/h2-10,15,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJNJJSCPVMPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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